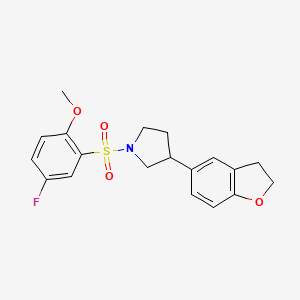

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine

Description

This compound is a pyrrolidine derivative featuring a 2,3-dihydro-1-benzofuran moiety at the 3-position and a 5-fluoro-2-methoxybenzenesulfonyl group at the 1-position of the pyrrolidine ring. The 5-fluoro substituent on the benzene ring is notable for its role in modulating lipophilicity and metabolic stability, as fluorine atoms often reduce oxidative metabolism .

Properties

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO4S/c1-24-18-5-3-16(20)11-19(18)26(22,23)21-8-6-15(12-21)13-2-4-17-14(10-13)7-9-25-17/h2-5,10-11,15H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLRFUKTJJGSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the Fluorinated Methoxybenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Construction of the Pyrrolidine Ring: This can be done via cyclization reactions involving amines and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The fluorine atom in the methoxybenzenesulfonyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a benzofuran moiety and a pyrrolidine ring. Its molecular formula is , and it has a molecular weight of approximately 345.42 g/mol. The presence of fluorine and methoxy groups enhances its biological activity and selectivity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives similar to 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine exhibit significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, compounds with similar structural features have shown promising results in inhibiting cancer cell growth in vitro, particularly against tumor types that are resistant to conventional therapies .

Neurological Disorders

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Preliminary investigations have indicated that it may interact with G protein-coupled receptors (GPCRs), which play a pivotal role in neurotransmission and could be targeted for conditions such as anxiety and depression .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated that compounds structurally related to this compound exhibited strong anticancer properties. The study utilized various cancer cell lines, including those resistant to standard treatments, and found that certain derivatives led to a significant decrease in cell viability at nanomolar concentrations .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 50 | Tubulin inhibition |

| Compound B | NCI-H460 | 30 | Apoptosis induction |

| Target Compound | NCI-ADR-RES | 25 | Hedgehog pathway inhibition |

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological effects, researchers evaluated the interaction of similar compounds with GPCRs. The findings suggested that these compounds could modulate neurotransmitter release, providing a basis for their use in treating mood disorders. Behavioral assays showed significant improvements in animal models of depression when treated with these compounds .

Mechanism of Action

The mechanism by which 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The dihydrobenzofuran moiety could be involved in π-π interactions, while the sulfonyl group might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Compound A : 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine

- Key Differences: Substituents: The sulfonyl group in Compound A has 4,5-dimethyl and 2-methoxy substituents, whereas the target compound features 5-fluoro and 2-methoxy groups. Electronic Effects: The electron-withdrawing fluorine in the target compound increases the sulfonyl group’s polarity compared to the electron-donating methyl groups in Compound A. This may enhance solubility in polar solvents (e.g., water or DMSO).

Compound B : Methyl (2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-{1-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanamido]-3-(pyridin-4-yl)propanoate

- Key Differences :

- Functional Groups : Compound B includes a carbamimidamido group and a pyridinyl side chain, absent in the target compound.

- Biological Implications : The pyridinyl group in Compound B may facilitate interactions with metal ions or aromatic residues in enzymes, whereas the target compound’s fluorine could enhance passive diffusion across membranes.

Analogues with Alternative Core Scaffolds

Compound C : (4Z)-1-[2-(Diethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)pyrrolidine-2,3-dione

- Key Differences :

- Core Structure : Compound C replaces the pyrrolidine ring with a pyrrolidine-2,3-dione, introducing keto groups that increase hydrogen-bonding capacity.

- Substituents : The phenylmethoxyphenyl group in Compound C adds significant hydrophobicity, contrasting with the target compound’s smaller 5-fluoro-2-methoxybenzenesulfonyl group.

Pharmacologically Relevant Analogues

Compound D : Balanophonin (trans-4'-Brom-3-stilbazol)

- Key Differences: Scaffold: Balanophonin is a stilbene derivative with a dihydrobenzofuran ring, lacking the sulfonyl-pyrrolidine moiety.

Comparative Data Table

Research Implications and Gaps

- Electronic Effects : The fluorine atom in the target compound likely improves metabolic stability compared to methyl-substituted analogues , but experimental data on cytochrome P450 interactions are lacking.

- Synthetic Challenges : The tert-butoxycarbonyl (Boc) protection strategy used in Compound B could be adapted for scalable synthesis of the target compound.

Biological Activity

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. The presence of a benzofuran moiety and a pyrrolidine ring contributes to its pharmacological profile.

Chemical Structure:

- Molecular Formula: C₁₅H₁₄FNO₃S

- Molecular Weight: 325.34 g/mol

Research indicates that this compound may exhibit various biological activities, including:

- Serotonergic Activity: The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control. Agonistic activity at this receptor could suggest potential applications in treating mood disorders and obesity .

- Antiproliferative Effects: Preliminary studies have shown that similar compounds exhibit antiproliferative activity against various cancer cell lines. The mechanisms may involve the inhibition of cell cycle progression and induction of apoptosis .

Biological Activity Data

| Activity | Assay Type | Result |

|---|---|---|

| 5-HT2C Receptor Agonism | Radiolabeled ligand binding assay | Significant binding affinity observed |

| Antiproliferative Activity | Cell viability assays (e.g., MTT) | IC50 values in low micromolar range |

| Neuroprotective Effects | In vitro lipid peroxidation assay | Reduced lipid peroxidation |

Case Studies

-

Case Study on Antiproliferative Activity:

A study evaluated the antiproliferative effects of this compound against breast, colon, and lung cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line . -

Neuroprotective Potential:

In a neuroprotection model involving oxidative stress, the compound demonstrated a significant reduction in neuronal cell death compared to control groups. The mechanism was attributed to its antioxidant properties and ability to scavenge free radicals .

Q & A

Q. How do structural modifications enhance metabolic stability without compromising activity?

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzofuran ring reduces oxidative metabolism. Deuteration at metabolically labile positions (e.g., α-to sulfur in sulfonamide) prolongs half-life. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic turnover .

Data Analysis and Experimental Design

Q. What statistical methods address variability in biological replicate data?

- Mixed-effects models account for batch-to-batch variability. Bootstrap resampling estimates confidence intervals for IC values. Outlier detection via Grubbs’ test or robust regression (e.g., RANSAC) minimizes false positives. Meta-analysis of independent studies identifies consensus trends .

Q. How can high-throughput screening (HTS) workflows be adapted for this compound?

- Fragment-based HTS using surface plasmon resonance (SPR) identifies low-affinity binders for lead optimization. Microfluidics-enabled dose-response assays (e.g., LabChip®) reduce reagent consumption. Automation with liquid handlers (e.g., Echo®) ensures precision in nanoliter-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.